Pipernonaline

説明

Synthesis Analysis

The synthesis of pipernonaline and its derivatives involves various chemical reactions, highlighting the complexity and versatility of organic synthesis techniques. For instance, piperidine derivatives, including pipernonaline, are synthesized through reactions involving intra- and intermolecular processes leading to various substituted piperidines and piperidinones. These synthesis methods underscore the importance of piperidine as a core structure in medicinal chemistry due to its presence in numerous pharmaceuticals and bioactive compounds (Frolov & Vereshchagin, 2023).

Molecular Structure Analysis

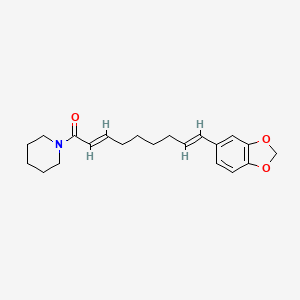

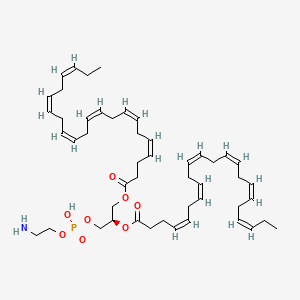

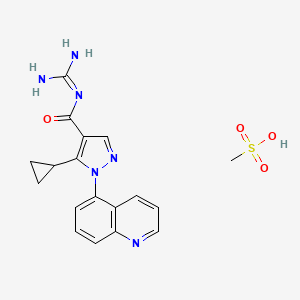

Pipernonaline, as a derivative of piperine, shares structural features crucial for its bioactivity. The molecular structure includes an aromatic ring with a methylenedioxy bridge, a conjugated dienone system, and a piperidine ring. These features are vital for the compound's interaction with biological targets, influencing its pharmacological effects. The molecular structure and its modifications play a significant role in the bioactivities observed, including enhanced bioavailability and therapeutic potential (Singh & Choudhary, 2015).

Chemical Reactions and Properties

Pipernonaline exhibits various biological activities, which can be attributed to its chemical structure and the reactions it undergoes in biological systems. For example, it has shown potent insecticidal and acaricidal activities against several arthropod pests, highlighting its potential as a natural pesticide (Park et al., 2002). Additionally, pipernonaline induces ROS-mediated apoptosis in human prostate cancer cells, suggesting a mechanism involving the disruption of mitochondrial function and calcium homeostasis (Lee et al., 2013).

科学的研究の応用

Anticancer Properties

Pipernonaline, a compound from Piper longum Linn., has been studied for its potential in cancer treatment. Research indicates its effectiveness in inducing apoptosis in prostate cancer cells. This apoptotic effect is mediated through the production of reactive oxygen species (ROS), disrupting mitochondrial function and calcium homeostasis, leading to the activation of caspase-3 and cleavage of PARP in PC-3 cells. These findings suggest a promising role for pipernonaline in prostate cancer therapy (Lee et al., 2013). Another study exploring the gene expression in PC-3 cells treated with pipernonaline identified significant alterations in genes related to cell cycle, apoptosis, and cell proliferation/growth, further supporting its antitumor activity (Kim et al., 2012).

Antihyperlipidemic Effects

Pipernonaline, along with other compounds from Piper longum L., has demonstrated antihyperlipidemic activity. These compounds have shown comparable effects to the commercial drug simvastatin, suggesting their potential in treating hyperlipidemia (Jin et al., 2009).

Insecticidal and Acaricidal Activity

Pipernonaline has been identified as an effective insecticide and acaricide. It exhibited potent activities against several arthropod pests, including Spodoptera litura F. and Myzus persicae Sulzer, and showed acaricidal activity against Tetranychus urticae Koch. This highlights its potential as a natural pesticide (Park et al., 2002).

Antiplatelet Effects

Studies have demonstrated the antiplatelet properties of pipernonaline. It showed dose-dependent inhibitory activities on washed rabbit platelet aggregation induced by various agents, suggesting its potential application in preventing thrombotic diseases (Park et al., 2007).

Mosquito Larvicidal Activity

Pipernonaline has been found to possess strong larvicidal activity against mosquito larvae, including those of Culex pipiens pallens and Aedes aegypti. Its effectiveness in this regard suggests its potential use in mosquito control programs (Lee, 2000).

特性

IUPAC Name |

(2E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,8-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h6-7,10-13,16H,1-5,8-9,14-15,17H2/b10-6+,11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLGRWSJBLGIBF-JMQWPVDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CCCCCC=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/CCCC/C=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Pipernonaline | |

CAS RN |

88660-10-0 | |

| Record name | Pipernonaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88660-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 88660-10-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 - 55.5 °C | |

| Record name | Pipernonaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1',3'-Bis-[1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phospho]-sn-glycerol](/img/structure/B1245299.png)

![4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-cyclohexanecarboxamide](/img/structure/B1245304.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1245306.png)

![methyl 5-amino-4-hydroxy-2-[[3-[2-[[(8E,10E)-3-hydroxy-2,6,10,14-tetramethyl-7-oxoicosa-8,10-dienoyl]amino]prop-2-enoylamino]-2-methylpropanoyl]amino]-5-oxopentanoate](/img/structure/B1245310.png)

![3,4-Dipropyl-7,8-dihydroimidazo[2,1-f]purin-5-one](/img/structure/B1245312.png)

![3-[1-(6,7-Diethoxy-2-morpholino-4-quinazolinyl)-4-piperidinyl]-1,2,3,4-tetrahydro-1,6-dimethyl-2,4-dioxoquinazoline hydrochloride](/img/structure/B1245316.png)